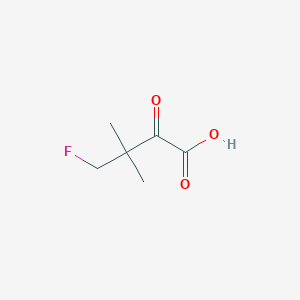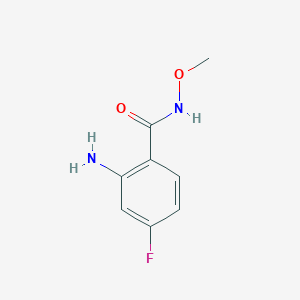![molecular formula C28H31N3O4S B8468121 2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate](/img/structure/B8468121.png)
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate
Vue d'ensemble
Description
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate is a complex organic compound with a unique structure that combines benzoic acid, piperazine, and phenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 2-{2-[4-(2-phenylsulfanyl-phenylcarbamoyl)piperazin-1-yl]-ethoxy}-ethyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with 2-phenylsulfanyl-phenyl isocyanate under controlled conditions.
Esterification: The resulting piperazine derivative is then esterified with benzoic acid using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Amides, ethers
Applications De Recherche Scientifique
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate for targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzoic acid 2-{2-[4-(2-phenylsulfanyl-phenylcarbamoyl)piperazin-1-yl]-ethoxy}-ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Propriétés
Formule moléculaire |
C28H31N3O4S |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate |
InChI |
InChI=1S/C28H31N3O4S/c32-27(23-9-3-1-4-10-23)35-22-21-34-20-19-30-15-17-31(18-16-30)28(33)29-25-13-7-8-14-26(25)36-24-11-5-2-6-12-24/h1-14H,15-22H2,(H,29,33) |
Clé InChI |
GDHBGSLMSSPVBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOCCOC(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

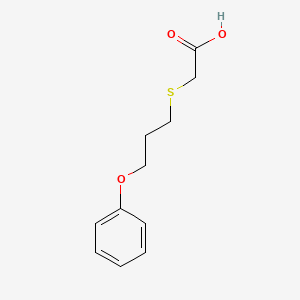

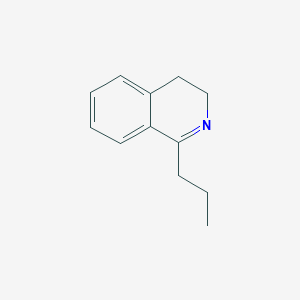

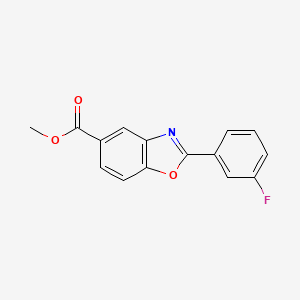

![1h-Indole,3-[2-[4-(2-methylphenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8468077.png)
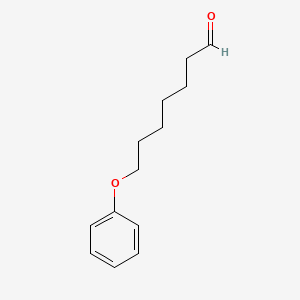
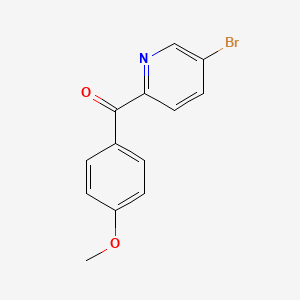
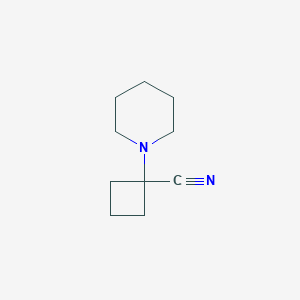
![2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-3-methyl-1-phenyl-](/img/structure/B8468114.png)
